molecular formula C10H19NO B15263467 3-Cyclopentylpiperidin-4-ol

3-Cyclopentylpiperidin-4-ol

Cat. No.: B15263467
M. Wt: 169.26 g/mol
InChI Key: NCWSBHXMQJADTA-UHFFFAOYSA-N
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Description

3-Cyclopentylpiperidin-4-ol is a piperidine derivative characterized by a cyclopentyl group attached to the third carbon of the piperidine ring and a hydroxyl group at the fourth position.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-cyclopentylpiperidin-4-ol

InChI

InChI=1S/C10H19NO/c12-10-5-6-11-7-9(10)8-3-1-2-4-8/h8-12H,1-7H2

InChI Key

NCWSBHXMQJADTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CNCCC2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylamine with 4-piperidone in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using hydrogen gas and a palladium catalyst to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopentylpiperidin-4-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 3-Cyclopentylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Structural Analogues in Patent Literature ()

Several piperidine derivatives from a 2017 patent are structurally analogous but differ in substituents and functional groups:

Compound Name Key Structural Differences Implications
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Methylsulfonylphenyl group at C4; propyl at N1 Enhanced polarity due to sulfonyl group; increased steric hindrance compared to cyclopentyl
(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol Stereospecific hydroxyl and sulfonyl groups Potential for chiral-selective receptor binding
4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine Partially unsaturated piperidine ring Reduced basicity; altered pharmacokinetics

Key Findings :

  • Steric Effects : Propyl chains at N1 increase bulkiness, which may hinder binding to compact active sites.

Comparison with 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone ()

Parameter 3-Cyclopentylpiperidin-4-ol 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
Core Structure Piperidine with hydroxyl Indenopyrazole with hydrazone
Substituent Bulk Cyclopentyl (smaller ring) Cyclohexyl (larger, more rigid)
Functional Groups Hydroxyl Hydrazone (NH-NH2)

Key Findings :

  • Bulkiness : The cyclohexyl group in the pyrazole derivative may limit blood-brain barrier penetration compared to the cyclopentyl group .
  • Reactivity : Hydrazone groups are prone to hydrolysis under acidic conditions, unlike the stable hydroxyl in this compound .

Comparison with 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol ()

This compound replaces the cyclopentyl group with a cyclopropyl moiety linked via an oxadiazole-methyl bridge.

Parameter This compound 1-((3-Cyclopropyl-oxadiazolyl)methyl)piperidin-4-ol
Substituent Cyclopentyl at C3 Cyclopropyl-oxadiazole at N1
Electronic Profile Neutral cyclopentyl Electron-deficient oxadiazole
Conformational Flexibility Moderate (cyclopentyl rotation) Restricted (rigid oxadiazole)

Key Findings :

  • Metabolic Stability : The oxadiazole ring may improve resistance to oxidative metabolism compared to the cyclopentyl group .
  • Binding Affinity : The rigid oxadiazole linker could enhance target selectivity but reduce adaptability to dynamic binding pockets .

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